3-Butoxy-4-methoxybenzaldehyde

Overview

Description

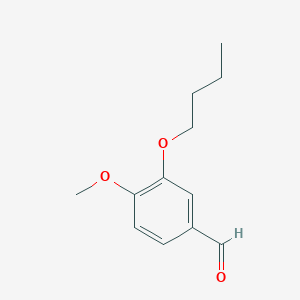

3-Butoxy-4-methoxybenzaldehyde: is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . It is characterized by the presence of a butoxy group at the third position and a methoxy group at the fourth position on a benzaldehyde ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-4-methoxybenzaldehyde can be achieved through the Vilsmeier-Haack reaction. This involves the formylation of O-alkyl guaiacols using N-methylformanilide and phosphorus oxychloride . The reaction is typically carried out by adding phosphorus oxychloride dropwise to a cold mixture of N-methylformanilide and the starting material, followed by heating the mixture to 115°C for one hour and then at 100°C for an additional hour .

Industrial Production Methods: Industrial production of this compound often involves the same Vilsmeier-Haack reaction due to its efficiency and high yield. The process is scaled up by using larger quantities of reagents and maintaining strict control over reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products:

Oxidation: 3-Butoxy-4-methoxybenzoic acid.

Reduction: 3-Butoxy-4-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Butoxy-4-methoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Butoxy-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The butoxy and methoxy groups can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

- 3-Hydroxy-4-methoxybenzaldehyde

- 3-Fluoro-4-methoxybenzaldehyde

- 3-Chloro-4-methoxybenzaldehyde

- 4-Butoxy-3-methoxybenzaldehyde

Comparison: 3-Butoxy-4-methoxybenzaldehyde is unique due to the presence of both butoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the butoxy group can increase the compound’s hydrophobicity, potentially enhancing its interaction with lipid membranes .

Biological Activity

3-Butoxy-4-methoxybenzaldehyde is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. Its structure features a benzaldehyde core with a butoxy and a methoxy substituent, which contribute to its chemical properties and biological interactions.

The chemical formula of this compound is . It is characterized by:

- Molecular Weight: 198.23 g/mol

- Solubility: Soluble in organic solvents such as acetone and methanol, but exhibits limited solubility in water.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Antimicrobial Properties:

- Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The presence of the methoxy group enhances its interaction with microbial membranes, potentially disrupting their integrity.

-

Anticancer Activity:

- This compound acts as a precursor for synthesizing biologically active derivatives, including those with anticancer properties. For example, it is involved in the synthesis of compounds that inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition:

- Research has demonstrated that this compound can inhibit specific enzymes such as phosphodiesterase (PDE), which plays a role in various cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, influencing cellular responses.

Study on Anticancer Properties

A significant study explored the synthesis of derivatives from this compound that showed promising anticancer activity against human cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell growth.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 (Breast) |

| Derivative B | 20 | HeLa (Cervical) |

| Derivative C | 10 | A549 (Lung) |

Antimicrobial Activity Assessment

Another study assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The hydrophobic butoxy group may facilitate membrane penetration, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction: The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins.

- Enzyme Interaction: By inhibiting key enzymes like PDE, it alters intracellular signaling cascades that regulate cell proliferation and survival.

Properties

IUPAC Name |

3-butoxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-12-8-10(9-13)5-6-11(12)14-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSRHTDXZIBTMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343822 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34127-96-3 | |

| Record name | 3-Butoxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.